molecular formula C10H9N3O B2420016 3-phenyl-1H-pyrazole-4-carbaldehyde oxime CAS No. 477710-86-4

3-phenyl-1H-pyrazole-4-carbaldehyde oxime

Cat. No. B2420016
CAS RN: 477710-86-4
M. Wt: 187.202
InChI Key: DUCBDCRCLNKCRK-KPKJPENVSA-N
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Description

3-Phenyl-1H-pyrazole-4-carboxaldehyde, also known as 3-Phenylpyrazole-4-carbaldehyde, is a compound with the empirical formula C10H8N2O . It has a molecular weight of 172.18 . It is a solid substance with a melting point of 142-147 °C . The compound’s structure includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, including 3-phenyl-1H-pyrazole-4-carbaldehyde, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes were cleanly oxidized by potassium permanganate in a water-pyridine medium to afford the corresponding acids in high yield .


Molecular Structure Analysis

The molecular structure of 3-phenyl-1H-pyrazole-4-carboxaldehyde consists of a pyrazole ring attached to a phenyl group and a carbaldehyde group . The pyrazole ring is a five-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 2 and three carbon atoms .


Chemical Reactions Analysis

3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes were cleanly oxidized by potassium permanganate in a water-pyridine medium to afford the corresponding acids in high yield. These were further converted into the corresponding chlorides and amides .


Physical And Chemical Properties Analysis

3-Phenyl-1H-pyrazole-4-carboxaldehyde is a solid substance with a melting point of 142-147 °C . It has an empirical formula of C10H8N2O and a molecular weight of 172.18 . The compound is stored at a temperature of 2-8°C .

Scientific Research Applications

Mechanism of Action

Target of Action

This compound belongs to the class of pyrazoles, which are known to interact with various biological targets, including enzymes, receptors, and ion channels

Mode of Action

Pyrazole derivatives have been reported to exhibit diverse biological activities, such as anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer effects . These activities are likely due to the interaction of the pyrazole moiety with biological targets, leading to changes in cellular processes. The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Pyrazole derivatives can influence various biochemical pathways depending on their specific targets . For instance, some pyrazoles can inhibit cyclooxygenase enzymes, affecting the synthesis of prostaglandins and thus modulating inflammatory responses

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not explicitly reported in the available literature. The bioavailability of a compound is influenced by its ADME properties, which determine how much of the compound reaches the systemic circulation and its site of action. Factors such as solubility, stability, and molecular size can influence these properties . Further experimental studies are needed to determine the ADME properties of this compound.

Result of Action

Given the diverse biological activities of pyrazole derivatives, it is likely that this compound could induce a range of molecular and cellular changes depending on its specific targets . These changes could potentially include alterations in enzyme activity, modulation of signal transduction pathways, or changes in gene expression.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the stability and activity of the compound . Additionally, the physiological environment within the body, including factors such as pH, presence of enzymes, and interactions with other molecules, can also influence the compound’s action

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It is recommended to avoid skin contact and inhalation, and to wear protective gloves and eyewear when handling the compound .

Future Directions

Pyrazoles, including 3-phenyl-1H-pyrazole-4-carboxaldehyde, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has increased since the early 1990s, primarily due to their frequent use as scaffolds in the synthesis of bioactive chemicals . Current developments in synthetic techniques and biological activity related to pyrazole derivatives are being discussed .

properties

IUPAC Name

(NE)-N-[(5-phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c14-12-7-9-6-11-13-10(9)8-4-2-1-3-5-8/h1-7,14H,(H,11,13)/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCBDCRCLNKCRK-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C=NN2)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-1H-pyrazole-4-carbaldehyde oxime

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